(4E)-3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)-isoxazol-5(4H)-one (4E)-3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)-isoxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135753
InChI: InChI=1S/C11H6Cl3NO2/c12-5-9-7(11(16)17-15-9)4-6-2-1-3-8(13)10(6)14/h1-4H,5H2/b7-4+
SMILES:
Molecular Formula: C11H6Cl3NO2
Molecular Weight: 290.5 g/mol

(4E)-3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)-isoxazol-5(4H)-one

CAS No.:

Cat. No.: VC20135753

Molecular Formula: C11H6Cl3NO2

Molecular Weight: 290.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)-isoxazol-5(4H)-one -

Specification

Molecular Formula C11H6Cl3NO2
Molecular Weight 290.5 g/mol
IUPAC Name (4E)-3-(chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one
Standard InChI InChI=1S/C11H6Cl3NO2/c12-5-9-7(11(16)17-15-9)4-6-2-1-3-8(13)10(6)14/h1-4H,5H2/b7-4+
Standard InChI Key HBJVMBKVQBNILW-QPJJXVBHSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)Cl)/C=C/2\C(=NOC2=O)CCl
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=NOC2=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is (4E)-3-(chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one, reflecting its isoxazole core substituted with a chloromethyl group at position 3 and a 2,3-dichlorobenzylidene moiety at position 4. The E configuration denotes the trans spatial arrangement of the benzylidene group relative to the isoxazolone ring.

Key structural features include:

  • Isoxazolone ring: A five-membered heterocycle containing oxygen and nitrogen atoms.

  • Chloromethyl group: Enhances electrophilicity and reactivity.

  • 2,3-Dichlorobenzylidene substituent: Aromatic ring with chlorine atoms at positions 2 and 3, contributing to lipophilicity and potential bioactivity .

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC11H6Cl3NO2\text{C}_{11}\text{H}_6\text{Cl}_3\text{NO}_2
Molecular Weight290.5 g/mol
CAS Registry Number1142198-98-8
MDL NumberMFCD12027783
Hazard ClassificationIrritant (GHS)

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via condensation reactions between a chloromethylisoxazole precursor and 2,3-dichlorobenzaldehyde. A base-mediated Knoevenagel-type reaction is employed to form the benzylidene linkage .

Representative Procedure:

  • Reactants: 3-Chloromethyl-5(4H)-isoxazolone and 2,3-dichlorobenzaldehyde.

  • Conditions: Reflux in ethanol or methanol with a catalytic base (e.g., piperidine).

  • Mechanism: Base deprotonates the active methylene group of the isoxazolone, enabling nucleophilic attack on the aldehyde.

  • Yield: ~70–85% after purification by column chromatography .

Table 2: Key Synthetic Parameters

ParameterDetailSource
Reaction SolventEthanol/Methanol
CatalystPiperidine or NaOH
TemperatureReflux (~78–100°C)
Purification MethodSilica gel chromatography

Physicochemical Properties

Physical State and Stability

The compound is typically isolated as a white to off-white crystalline solid. It exhibits moderate stability under ambient conditions but may degrade upon prolonged exposure to light or moisture .

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1730 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (C=N stretch).

  • 1^1H NMR (CDCl3_3): δ 4.70 (s, 2H, CH2_2Cl), 7.35–7.60 (m, 3H, aromatic H), 8.10 (s, 1H, CH=C) .

  • MS (ESI): m/z 290.5 [M+H]+^+.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing:

  • Antibacterial Agents: Functionalized isoxazoles targeting penicillin-binding proteins.

  • Antifungal Derivatives: Via substitution at the chloromethyl group .

Agrochemical Development

Halogenated isoxazoles are explored as:

  • Herbicides: Inhibition of acetolactate synthase (ALS) in weeds.

  • Insecticides: Neurotoxic effects via GABA receptor modulation.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Formulation Development: Nanoencapsulation to enhance solubility and delivery .

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